4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol is a complex organic compound characterized by its unique structure, which includes a triazole ring, a tert-butylphenyl group, and a benzenediol moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The synthesis begins with the preparation of the triazole ring. This can be achieved by reacting 4-tert-butylphenyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with hydrazine hydrate to yield the triazole ring.
Attachment of the Benzenediol Moiety: The triazole derivative is then reacted with 1,3-benzenediol under basic conditions to form the desired product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of the Imino Group: The final step involves the formation of the imino group by reacting the triazole-benzenediol intermediate with formaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups on the benzenediol moiety can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Ethers, esters.
Scientific Research Applications
4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group are thought to play crucial roles in these interactions, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
4-((E)-{[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol: Similar structure but with a methyl group instead of a tert-butyl group.
4-((E)-{[3-(4-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol: Similar structure but with a chlorine atom instead of a tert-butyl group.
Uniqueness
The presence of the tert-butyl group in 4-((E)-{[3-(4-Tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-1,3-benzenediol imparts unique steric and electronic properties, potentially enhancing its biological activity and stability compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H20N4O2S/c1-19(2,3)14-7-4-12(5-8-14)17-21-22-18(26)23(17)20-11-13-6-9-15(24)10-16(13)25/h4-11,24-25H,1-3H3,(H,22,26)/b20-11+ |
InChI Key |
FDHREDWHQNDUKI-RGVLZGJSSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.